molecular formula C12H13ClN2O2 B1388298 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride CAS No. 1185084-16-5

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride

Cat. No.: B1388298
CAS No.: 1185084-16-5
M. Wt: 252.69 g/mol
InChI Key: SCUIPYKNQVWNLT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride is a pyrazole-based benzoic acid derivative with a hydrochloride salt formulation. Its structure consists of a benzoic acid moiety substituted at the para position with a 3,5-dimethylpyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16;/h3-7H,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIPYKNQVWNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobenzoic acid under specific conditions. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several days . The resulting product is then purified through filtration and washing with acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to form coordination complexes with metals can modulate its effects in various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three closely related derivatives (Table 1), focusing on substituents, molecular weights, and synthesis pathways.

Table 1: Key Properties of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic Acid Hydrochloride and Analogues

Compound Name Molecular Formula Substituents on Pyrazole/Other Rings Molecular Weight CAS Number Key Features
This compound C₁₂H₁₃ClN₂O₂ 3,5-dimethyl (pyrazole), benzoic acid 252.70 Not explicitly provided Hydrochloride salt; potential for drug derivatization
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride C₁₂H₁₄ClN₃O₂ 4-amino-3,5-dimethyl (pyrazole), benzoic acid 275.71 1431963-44-8 Amino group enhances reactivity; 95% purity reported
4-(2-Butyl-5-formylimidazol-1-ylmethyl)benzoic acid C₁₇H₂₀N₂O₃ 2-butyl-5-formyl (imidazole), benzoic acid 300.35 Not explicitly provided Imidazole ring; formyl group for crosslinking
N'1-Methyl-1H-pyrazole-1-carboxamidine hydrochloride C₅H₁₀ClN₃ N-methyl, carboxamidine (pyrazole) 147.61 Listed in Schedule 99 Smaller molecule; carboxamidine functional group

Pharmacological and Industrial Relevance

  • Pyrazole vs. Imidazole Cores : Pyrazole rings (as in the target compound) are associated with metabolic stability, while imidazole derivatives (Table 1) may exhibit distinct binding profiles due to nitrogen positioning .
  • Amino vs. Methyl Substituents: The amino group in 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride could improve water solubility or enable conjugation, whereas methyl groups in the target compound may enhance lipophilicity .

Physicochemical Properties

  • Solubility: Hydrochloride salts (target compound and N'1-methyl derivative) are more water-soluble than non-ionic analogs.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its various biological effects.

  • Chemical Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.70 g/mol
  • CAS Number : 1185084-16-5
  • MDL Number : MFCD06800627

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzoic acid under controlled conditions. Various methods have been reported, including cyclocondensation reactions that yield high purity and yield rates.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing a pyrazole moiety can inhibit cell proliferation in various cancer types:

  • Breast Cancer : The compound has shown efficacy against MDA-MB-231 breast cancer cells, inducing apoptosis and enhancing caspase-3 activity at concentrations as low as 1.0 μM .
  • Mechanism of Action : The compound acts as a microtubule-destabilizing agent, which is crucial for cancer cell division. Inhibition of microtubule assembly was observed at concentrations around 20 μM .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that pyrazole derivatives exhibit anti-inflammatory activities. This is particularly relevant in chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits.

Other Biological Activities

Compounds similar to this compound have also been evaluated for:

  • Antibacterial Activity : Showing potential against various bacterial strains.
  • Antiviral Effects : Some derivatives have been tested against viral infections with promising results .

Case Studies and Research Findings

StudyFindings
Study on MDA-MB-231 Cells Induced apoptosis at 1.0 μM; enhanced caspase-3 activity by 1.33–1.57 times at 10 μM .
Microtubule Assembly Inhibition Compound showed effective inhibition (40.76–52.03%) at 20 μM .
Antibacterial Testing Demonstrated effectiveness against multiple bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride
Reactant of Route 2
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4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride

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